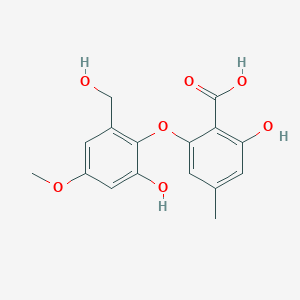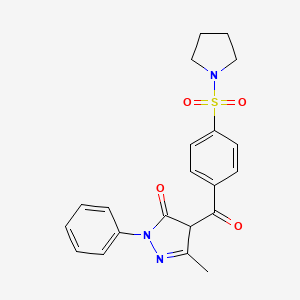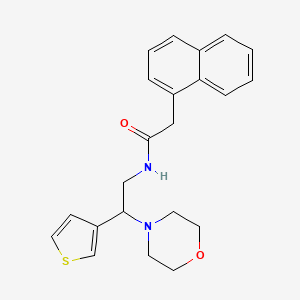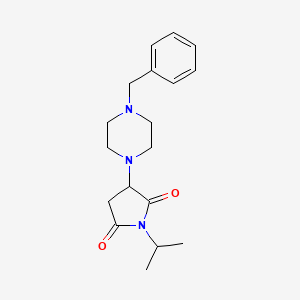![molecular formula C21H25N3O5S2 B2851037 5-Methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 330190-34-6](/img/structure/B2851037.png)
5-Methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-Methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a derivative of benzo[b]thiophene-2-carboxamide . It’s a part of a series of compounds designed and synthesized for their STING-agonistic activity . The STING protein is an important immune-associated protein that triggers the IRF and NF-κB pathways, generating type I interferons and proinflammatory cytokines .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzo[b]thiophene-2-carboxamide core and various functional groups attached. The compound has a morpholinosulfonyl group attached to the benzamido moiety and a methyl group attached to the thiophene ring .Applications De Recherche Scientifique
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives have been extensively studied for their pharmacological properties, including their potential as anticancer agents . The structural flexibility and the presence of sulfur in the thiophene ring contribute to their ability to interact with various biological targets. Specifically, the compound could be designed to inhibit cancer cell growth by targeting key enzymes or pathways involved in cell proliferation.
Material Science: Organic Semiconductors
In material science, thiophene-based molecules play a significant role in the development of organic semiconductors . Their conjugated systems allow for efficient charge transport, making them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s molecular structure could be tailored to optimize its electronic properties for these applications.
Electronics: Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are valuable in electronics, particularly in the fabrication of OFETs . The compound’s molecular design can be adjusted to improve its electrical conductivity and stability, which are crucial for the performance of OFETs. Its application in this field could lead to the development of flexible and lightweight electronic devices.
Agriculture: Agrochemical Development
The structural diversity of thiophene derivatives makes them candidates for agrochemical applications . They can be synthesized to function as herbicides, pesticides, or fungicides, contributing to crop protection and yield improvement. The compound’s specific interactions with biological systems could be exploited to target pests or diseases affecting crops.
Pharmaceutical Industry: Anti-inflammatory Drugs
Thiophene derivatives, due to their anti-inflammatory properties, are used in the pharmaceutical industry to develop nonsteroidal anti-inflammatory drugs (NSAIDs) . The compound could be synthesized to modulate the inflammatory response in the body, providing relief from conditions such as arthritis and other inflammatory diseases.
Corrosion Inhibition
In industrial chemistry, thiophene derivatives are known to act as corrosion inhibitors . They can form protective layers on metal surfaces, preventing oxidation and degradation. The compound could be applied in coatings or additives to enhance the longevity of metal structures and components.
Orientations Futures
Propriétés
IUPAC Name |
5-methyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S2/c1-13-2-7-17-16(12-13)18(19(22)25)21(30-17)23-20(26)14-3-5-15(6-4-14)31(27,28)24-8-10-29-11-9-24/h3-6,13H,2,7-12H2,1H3,(H2,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGWYGWMCSMOCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-(Cyclopentyloxy)pyridin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2850957.png)


![2-naphthalen-2-yloxy-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide](/img/structure/B2850962.png)


![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2850970.png)
![N-[3-(4-{3-[(2-thienylcarbonyl)amino]propoxy}phenoxy)propyl]-2-thiophenecarboxamide](/img/structure/B2850971.png)
![2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2850972.png)


![2-Isopropyl-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B2850976.png)
![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyclohexylurea](/img/structure/B2850977.png)